(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi is a complex phospholipid that plays a crucial role in biological membranes. It is a type of glycerophospholipid that contains choline as the head-group. This compound is significant in various biological processes and is a major structural component of cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi can be synthesized through a series of chemical reactions involving the esterification of glycerol with fatty acids, followed by the attachment of choline. The synthetic route typically involves the use of reagents such as chloroform, ethanol, and hexane containing 3% ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi involves the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans. The extraction process includes solvent extraction and precipitation procedures to isolate the desired phospholipid . The purified product is then lyophilized to obtain a stable powder form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its applications in scientific research.
Common Reagents and Conditions: Common reagents used in the reactions of L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi include lysophosphatidylcholine, diacylglycerol, and phosphatidic acid. These products are bioactive lipids that play significant roles in cellular signaling and metabolism .
Scientific Research Applications
L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid bilayers and membrane dynamics. In biology, it is essential for understanding cell membrane structure and function. In medicine, it is investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health. Additionally, it is used in the industry for the formulation of liposomes and other lipid-based delivery systems .
Mechanism of Action
The mechanism of action of L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi involves its incorporation into cellular membranes, where it influences membrane fluidity and permeability. It acts as a reservoir for lipid messengers and bioactive lipids, which are released upon enzymatic hydrolysis. The molecular targets and pathways involved include the activation of phospholipase D and the subsequent production of phosphatidic acid, which plays a role in cellular signaling .
Comparison with Similar Compounds
L-a-Phosphatidylcholine,b-docosahexaenoyl-g-palmi is unique compared to other similar compounds due to its specific fatty acid composition, which includes docosahexaenoic acid (DHA) and palmitic acid. Similar compounds include phosphatidylethanolamine and phosphatidylserine, which also play roles in cellular membranes but have different head-groups and fatty acid compositions .
List of Similar Compounds:- Phosphatidylethanolamine
- Phosphatidylserine
- Phosphatidylinositol
- Sphingomyelin
Properties
IUPAC Name |
(2-docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVDEZGAHUQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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